diethyl 2-(4-(4-(trifluoromethyl)phenyl)-tetrahydro-2H-pyran-4-carbonyl)malonate
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Overview
Description
Diethyl 2-(4-(4-(trifluoromethyl)phenyl)-tetrahydro-2H-pyran-4-carbonyl)malonate is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrahydro-2H-pyran ring and a malonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(4-(4-(trifluoromethyl)phenyl)-tetrahydro-2H-pyran-4-carbonyl)malonate typically involves a multi-step process. One common method includes the reaction of diethyl malonate with a suitable trifluoromethyl-substituted benzaldehyde under basic conditions to form the corresponding intermediate. This intermediate is then subjected to cyclization reactions to form the tetrahydro-2H-pyran ring. The final product is obtained after purification and characterization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(4-(4-(trifluoromethyl)phenyl)-tetrahydro-2H-pyran-4-carbonyl)malonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted malonates, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl 2-(4-(4-(trifluoromethyl)phenyl)-tetrahydro-2H-pyran-4-carbonyl)malonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical compounds targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl 2-(4-(4-(trifluoromethyl)phenyl)-tetrahydro-2H-pyran-4-carbonyl)malonate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl phenylmalonate: Similar structure but lacks the trifluoromethyl and tetrahydro-2H-pyran groups.
Dimethyl (4-fluorophenyl)malonate: Contains a fluorophenyl group instead of a trifluoromethylphenyl group.
Diethyl 2-(3-trifluoromethylphenyl)malonate: Similar but with a different substitution pattern on the phenyl ring.
Uniqueness
Diethyl 2-(4-(4-(trifluoromethyl)phenyl)-tetrahydro-2H-pyran-4-carbonyl)malonate is unique due to the presence of both the trifluoromethyl group and the tetrahydro-2H-pyran ring, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C20H23F3O6 |
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Molecular Weight |
416.4 g/mol |
IUPAC Name |
diethyl 2-[4-[4-(trifluoromethyl)phenyl]oxane-4-carbonyl]propanedioate |
InChI |
InChI=1S/C20H23F3O6/c1-3-28-17(25)15(18(26)29-4-2)16(24)19(9-11-27-12-10-19)13-5-7-14(8-6-13)20(21,22)23/h5-8,15H,3-4,9-12H2,1-2H3 |
InChI Key |
LVIHAUIAOVRUMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C1(CCOCC1)C2=CC=C(C=C2)C(F)(F)F)C(=O)OCC |
Origin of Product |
United States |
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